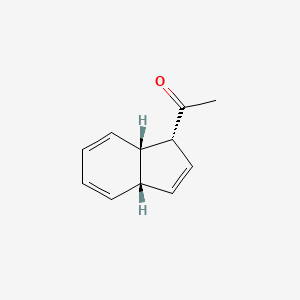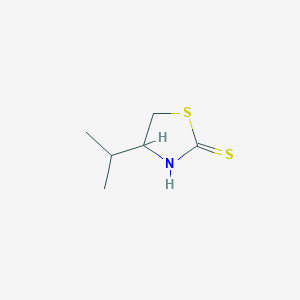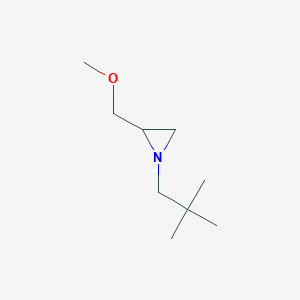![molecular formula C6H6N2O3 B11918420 5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid](/img/structure/B11918420.png)
5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid is a heterocyclic compound that features a fused furan and pyrazole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid typically involves multicomponent reactions and cyclization processes. One common method is the cyclocondensation of hydrazine with a carbonyl compound, followed by intramolecular cyclization to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or water, and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of microwave-assisted synthesis or ultrasound-assisted synthesis to enhance reaction rates and yields . These methods are favored for their efficiency and ability to produce high-purity products with minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Halogenated reagents: Bromine, chlorine
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can exhibit different biological and chemical properties depending on the nature of the substituents .
Scientific Research Applications
5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of kinases or other enzymes involved in cell signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and the nature of the substituents on the pyrazole ring .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid include:
Pyrano[2,3-c]pyrazole derivatives: These compounds also feature a fused pyrazole ring and exhibit similar biological activities.
Indole derivatives: Indole compounds share structural similarities and are also studied for their diverse biological activities.
Imidazole derivatives: These compounds have a similar heterocyclic structure and are used in various chemical and biological applications.
Uniqueness
The uniqueness of this compound lies in its fused furan-pyrazole ring system, which imparts distinct chemical and biological properties. This structural feature allows for unique interactions with molecular targets and can lead to the development of novel therapeutic agents and materials .
Properties
Molecular Formula |
C6H6N2O3 |
|---|---|
Molecular Weight |
154.12 g/mol |
IUPAC Name |
5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C6H6N2O3/c9-6(10)4-5-3(7-8-4)1-2-11-5/h1-2H2,(H,7,8)(H,9,10) |
InChI Key |
OYBLGJJZUPBHEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(NN=C21)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Methylimidazo[1,2-a]pyridine-8-carbaldehyde](/img/structure/B11918368.png)

![2-Ethyl-3-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B11918378.png)


![6-Propylpyrrolo[1,2-a]pyrimidine](/img/structure/B11918391.png)

![6,6-Dimethylspiro[3.4]octan-5-ol](/img/structure/B11918398.png)

